

Understanding the selectivity profile of A86 inhibitor

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Compound of Interest

Compound Name: Casein Kinase inhibitor A86

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The Selectivity Profile of A86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of A86, a potent and orally active inhibitor. A86 has demonstrated significant anti-leukemic activity, and understanding its specific molecular interactions is crucial for its further development and application in targeted therapies. This document outlines the quantitative data regarding its target engagement, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and selectivity.

Selectivity Profile of A86

A86 is a pan-specific inhibitor of Casein Kinase I (CSNK1), with a high affinity for the CK1 α isoform. In addition to its primary target, A86 also demonstrates potent co-targeting of the transcriptional kinases Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9). This dual activity is critical to its therapeutic effect. The selectivity of A86 has been characterized through comprehensive kinase screening assays.

Quantitative Kinase Inhibition Data

The binding affinity and inhibitory concentrations of A86 against its primary targets and a panel of other kinases highlight its specific activity. The following tables summarize the available quantitative data.

Target Kinase	Binding Affinity (Kd)	Notes
CKI α	9.8 nM	Primary Target.[1]
CKI Family	Sub-nanomolar affinity	Pan-CK1 inhibitor.[1]
CDK7	Low nM	Co-target.
CDK9	Low nM	Co-target.

Off-Target Kinases	Inhibition Level	Notes
CDK8	Minimal to none	High selectivity.[1]
CDK13	Minimal to none	High selectivity.[1]
CDK11a	Minimal to none	High selectivity.[1]
CDK11b	Minimal to none	High selectivity.[1]
CDK19	Minimal to none	High selectivity.[1]
CK2 Family	No binding observed	High selectivity.[1]

Signaling Pathways and Mechanism of Action

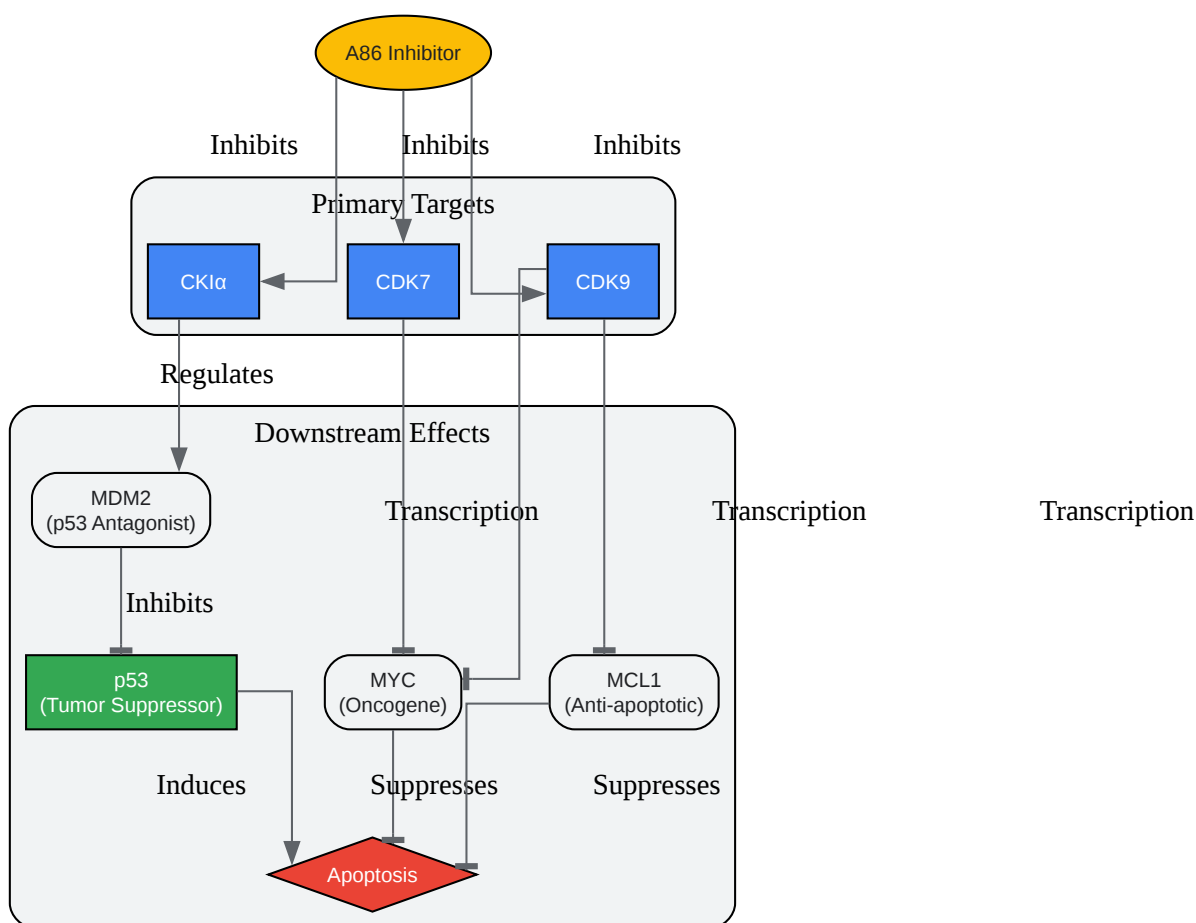
The anti-leukemic effects of A86 are a result of its combined inhibition of CKI α , CDK7, and CDK9. This multi-targeted approach leads to the stabilization of the tumor suppressor p53 and the downregulation of key oncogenes.

A86-Induced p53 Stabilization and Apoptosis

Inhibition of CKI α by A86 prevents the phosphorylation of β -catenin, leading to its stabilization. [1] The primary mechanism of A86's anti-cancer activity, however, stems from the synergistic effect of CKI α and CDK7/9 inhibition on the p53 pathway. CKI α is known to be involved in the regulation of MDM2, a key negative regulator of p53.[2][3] By inhibiting CKI α , A86 contributes to the stabilization of p53.

Simultaneously, the inhibition of the transcriptional kinases CDK7 and CDK9 leads to the downregulation of the anti-apoptotic protein MCL1 and the oncogene MYC.[4][5][6] The

suppression of MDM2 and MYC, both of which are critical for cancer cell survival and proliferation, coupled with the stabilization of p53, creates a potent pro-apoptotic signal.



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A86 Signaling Pathway

Experimental Protocols

The characterization of A86's selectivity and mechanism of action involves a series of standard and specialized biochemical and cellular assays.

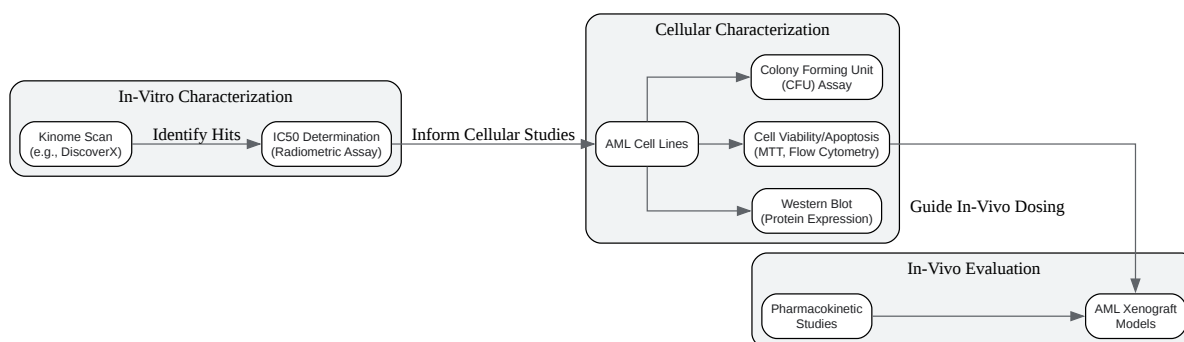
In-Vitro Kinase Assays

- Objective: To determine the inhibitory activity of A86 against a panel of purified kinases.
- Methodology:
 - Kinase Panel Screening: A broad panel of kinases (e.g., DiscoverX Kinome Scan) is used to assess the selectivity of A86.^[1] The assay measures the amount of inhibitor that binds to the kinase active site.
 - IC50 Determination: For kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is typically done using a radiometric assay that measures the incorporation of 33P-labeled ATP into a substrate.
 - Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays

- Objective: To assess the effect of A86 on cellular pathways and viability in cancer cell lines.
- Methodology:
 - Cell Lines: Human acute myeloid leukemia (AML) cell lines are commonly used.
 - Western Blotting:
 - Cells are treated with varying concentrations of A86 for a specified time.
 - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
 - Proteins are transferred to a membrane and probed with antibodies specific for target proteins (e.g., phospho- β -catenin, p53, MDM2, MYC, MCL1) and loading controls.^[1]
 - Cell Viability and Apoptosis Assays:

- Cells are treated with A86, and cell viability is measured using assays such as MTT or CellTiter-Glo.
- Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.
- Colony-Forming Unit (CFU) Assay:
 - To assess the effect on hematopoietic progenitors, bone marrow cells are treated with A86 and plated in a semi-solid medium.
 - The number of colonies formed after a period of incubation provides a measure of the inhibitor's effect on cell proliferation and differentiation.

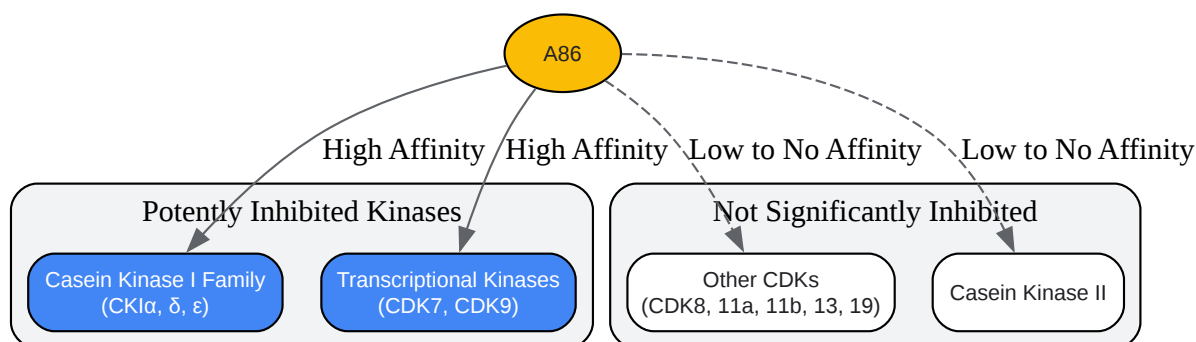


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Experimental Workflow for A86 Characterization

Logical Relationships of A86 Selectivity

The therapeutic efficacy of A86 is derived from its specific multi-targeting profile. The following diagram illustrates the logical relationship of its selectivity.



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A86 Selectivity Profile

Conclusion

A86 is a highly selective, orally bioavailable inhibitor that co-targets CKI α and the transcriptional kinases CDK7 and CDK9. This unique selectivity profile results in a potent anti-leukemic effect through the stabilization of p53 and the suppression of key oncogenic drivers. The data and methodologies presented in this guide provide a comprehensive understanding of A86's mechanism of action and a framework for its continued investigation and development as a targeted cancer therapeutic.

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